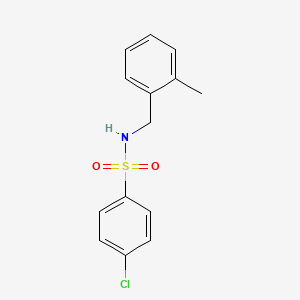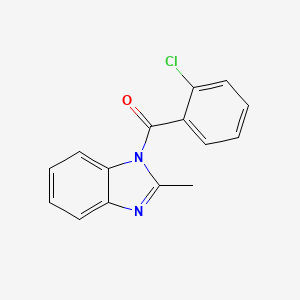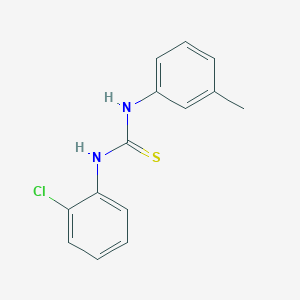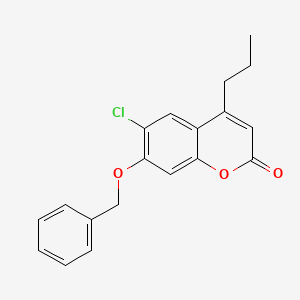![molecular formula C20H14O3 B5802371 (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone, also known as HMF-1, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug development. HMF-1 has been shown to have promising pharmacological properties, including anti-inflammatory and anti-tumor effects.
作用機序
The mechanism of action of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that this compound reduces inflammation and oxidative stress in the lungs and inhibits tumor growth and metastasis in mice.
実験室実験の利点と制限
One advantage of using (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone in lab experiments is its specificity for key signaling pathways involved in inflammation and cancer progression. This compound has been shown to inhibit NF-κB and STAT3 activity without affecting other signaling pathways, making it a useful tool for studying these pathways in vitro and in vivo.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer to cells and animals. However, this limitation can be overcome by using appropriate solvents and delivery methods.
将来の方向性
There are several future directions for research on (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of this compound in other disease models, such as inflammatory bowel disease and rheumatoid arthritis. Finally, the potential use of this compound as a therapeutic agent in humans should be explored further, including the development of clinical trials to assess its safety and efficacy.
合成法
The synthesis of (5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-methylfuran in the presence of a base catalyst. The resulting product is then reacted with benzyl chloride to yield this compound. The synthesis of this compound has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques, including NMR and mass spectrometry.
科学的研究の応用
(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. The results showed that this compound significantly reduced inflammation and oxidative stress in the lungs, suggesting that it may have potential as a treatment for inflammatory lung diseases.
Another study investigated the anti-tumor effects of this compound in a mouse model of breast cancer. The results showed that this compound inhibited tumor growth and metastasis, suggesting that it may have potential as a cancer therapeutic.
特性
IUPAC Name |
(5-hydroxy-2-methylbenzo[g][1]benzofuran-3-yl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c1-12-18(19(22)13-7-3-2-4-8-13)16-11-17(21)14-9-5-6-10-15(14)20(16)23-12/h2-11,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGIKYPBOTVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3-phenoxybenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5802297.png)



![N-({5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802335.png)
![5-[cyclohexyl(methyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5802338.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)

![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)

![methyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5802404.png)